molecular formula C7H7ClFNO B1435494 4-(Chloromethyl)-5-fluoro-2-methoxypyridine CAS No. 1227585-67-2

4-(Chloromethyl)-5-fluoro-2-methoxypyridine

Cat. No. B1435494
M. Wt: 175.59 g/mol
InChI Key: SOYHZBTWFSKURT-UHFFFAOYSA-N
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Description

Chemical compounds with a pyridine ring, such as “4-(Chloromethyl)-5-fluoro-2-methoxypyridine”, are often used in the synthesis of various pharmaceuticals and agrochemicals . The presence of a chloromethyl group (-CH2Cl) and a methoxy group (-OCH3) on the pyridine ring can make this compound a useful intermediate in organic synthesis .


Molecular Structure Analysis

The molecular structure of “4-(Chloromethyl)-5-fluoro-2-methoxypyridine” would consist of a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The chloromethyl, fluoro, and methoxy substituents would be attached to the carbon atoms at the 4th, 5th, and 2nd positions, respectively .


Chemical Reactions Analysis

The chloromethyl group in “4-(Chloromethyl)-5-fluoro-2-methoxypyridine” is a good leaving group, which means it can be replaced by nucleophiles in substitution reactions . The methoxy group can also participate in various reactions, such as demethylation or condensation .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(Chloromethyl)-5-fluoro-2-methoxypyridine” would depend on its molecular structure. For instance, the presence of a pyridine ring would likely make it a polar molecule. The chloromethyl and methoxy groups might also influence its boiling point, melting point, and solubility .

Scientific Research Applications

  • Pharmaceutical Intermediate

    • Field : Pharmaceutical Industry
    • Application : 4-(Chloromethyl)phenyltrichlorosilane is used as a pharmaceutical intermediate . It’s a key component in the synthesis of various pharmaceutical products.
  • Microsphere Production

    • Field : Cell Biology and Instrument Calibration
    • Application : Chloromethyl latex microspheres are used in cell biology as tracers for cell differentiation and cell tracing. They’re also used in instrument calibration for flow cytometry, microscopy, HTS, HCS .
    • Method : The chloromethyl groups on the surface of the microspheres react directly with amino groups in antibodies, antigens, or other ligands under mild aqueous conditions to yield a stable covalent product .
    • Results : The microspheres can be used in a variety of research and industrial applications, including cell biology and instrument calibration .
  • Polyelectrolyte Production

    • Field : Material Science
    • Application : 4-chloromethyl styrene, a similar compound to 4-(Chloromethyl)-5-fluoro-2-methoxypyridine, is used in the production of polyelectrolytes .

Safety And Hazards

The safety and hazards of “4-(Chloromethyl)-5-fluoro-2-methoxypyridine” would depend on its reactivity and the nature of its breakdown products. Compounds with chloromethyl groups can be hazardous, as they can release toxic and carcinogenic gases upon decomposition .

properties

IUPAC Name

4-(chloromethyl)-5-fluoro-2-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClFNO/c1-11-7-2-5(3-8)6(9)4-10-7/h2,4H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOYHZBTWFSKURT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C(=C1)CCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Chloromethyl)-5-fluoro-2-methoxypyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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